molecular formula C33H37N5O3 B12960951 (R)-tert-Butyl (2-(1H-indol-3-yl)-1-(4-(4-methoxybenzyl)-5-phenethyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate

(R)-tert-Butyl (2-(1H-indol-3-yl)-1-(4-(4-methoxybenzyl)-5-phenethyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate

Cat. No.: B12960951
M. Wt: 551.7 g/mol
InChI Key: LFHXFOHBQQLKLO-GDLZYMKVSA-N
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Description

This compound is a chiral carbamate derivative featuring a 1,2,4-triazole core substituted with a 4-methoxybenzyl group and a phenethyl moiety. Its stereochemistry (R-configuration) is critical for interactions with biological targets, such as enzymes or receptors, though specific therapeutic applications remain under investigation. The compound’s synthesis likely involves multi-step protocols, including protection/deprotection strategies and coupling reactions, as seen in analogous tert-butyl carbamate derivatives .

Properties

Molecular Formula

C33H37N5O3

Molecular Weight

551.7 g/mol

IUPAC Name

tert-butyl N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]carbamate

InChI

InChI=1S/C33H37N5O3/c1-33(2,3)41-32(39)35-29(20-25-21-34-28-13-9-8-12-27(25)28)31-37-36-30(19-16-23-10-6-5-7-11-23)38(31)22-24-14-17-26(40-4)18-15-24/h5-15,17-18,21,29,34H,16,19-20,22H2,1-4H3,(H,35,39)/t29-/m1/s1

InChI Key

LFHXFOHBQQLKLO-GDLZYMKVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C3=NN=C(N3CC4=CC=C(C=C4)OC)CCC5=CC=CC=C5

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C3=NN=C(N3CC4=CC=C(C=C4)OC)CCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Carbamate Formation

The tert-butyl carbamate group is commonly introduced to protect amine functionalities, especially in indole derivatives, due to its stability and ease of removal under mild acidic conditions.

  • Typical Method: Reaction of the amine (e.g., 2-(1H-indol-3-yl)ethylamine) with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or cesium carbonate in an organic solvent (e.g., dichloromethane or toluene) at room temperature. This reaction proceeds via nucleophilic attack of the amine on Boc2O, forming the carbamate linkage.

  • Example Conditions: Stirring at 25°C for 3 hours with pH maintained around 7 using aqueous sodium hydroxide, followed by extraction and purification steps to isolate tert-butyl (2-(1H-indol-3-yl)ethyl)carbamate with yields typically above 60-70%.

Stereochemical Control

  • The (R)-configuration is introduced by starting from chiral precursors or by asymmetric synthesis methods such as chiral auxiliary-mediated alkylation or enzymatic resolution.

  • For example, the synthesis of (R)-tert-butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate involves the reaction of indole with methylmagnesium chloride in the presence of copper(I) chloride, followed by reaction with a chiral oxathiazolidine derivative under inert atmosphere at low temperatures (-20 to -10°C), yielding the (R)-enantiomer with high enantiomeric excess (up to 97%).

Construction of the 1,2,4-Triazole Ring with Substituents

Triazole Ring Formation

  • The 1,2,4-triazole core is typically synthesized via cyclization reactions involving hydrazine derivatives and appropriate carboxylic acid derivatives or esters.

  • Substituents such as 4-(4-methoxybenzyl) and 5-phenethyl groups are introduced either by using substituted hydrazines or by post-cyclization functionalization through alkylation or cross-coupling reactions.

  • Metal-catalyzed methods (e.g., copper-catalyzed azide-alkyne cycloaddition) can also be employed for regioselective triazole formation, although the 1,2,4-triazole ring is more commonly formed by condensation routes.

Functional Group Introduction

  • The 4-(4-methoxybenzyl) substituent can be introduced via nucleophilic substitution or reductive amination on the triazole nitrogen or carbon atoms.

  • The 5-phenethyl substituent is often installed by alkylation using phenethyl halides under basic conditions.

Coupling of Indole-Carbamate and Substituted Triazole

  • The final coupling step involves linking the indole-carbamate intermediate to the substituted triazole via an ethyl linker.

  • This can be achieved by nucleophilic substitution or amide bond formation strategies, depending on the functional groups present.

  • Protecting groups such as the tert-butyl carbamate ensure selective reactions at desired sites without side reactions.

  • Reaction conditions typically involve mild bases, inert atmosphere, and controlled temperature to preserve stereochemistry and functional group integrity.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Carbamate formation Di-tert-butyl dicarbonate, NaOH, toluene 25°C 3 h 68-70 pH maintained at 7, aqueous-organic biphasic
Chiral intermediate synthesis Indole + methylmagnesium chloride, CuCl, THF/DCM -20 to -10°C 0.3 - 2.5 h 63-97 Inert atmosphere, low temperature
Triazole ring formation Hydrazine derivatives + esters, cyclization Reflux or RT Several hours Variable Metal catalysts may be used
Substituent alkylation Alkyl halides, base (e.g., K2CO3), organic solvent RT to reflux Several hours Variable Selective alkylation on triazole ring
Final coupling Nucleophilic substitution or amide bond formation RT to mild heat Several hours Variable Protecting groups ensure selectivity

Analytical and Purification Techniques

  • Purity Assessment: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor reaction completion and purity.

  • Stereochemical Verification: Nuclear magnetic resonance (NMR) spectroscopy, including ^1H NMR and ^13C NMR, and chiral HPLC confirm stereochemistry and structural integrity.

  • Isolation: Crystallization from solvents such as heptane or filtration under controlled temperature conditions is common to isolate pure carbamate intermediates.

Summary of Key Research Findings

  • The use of di-tert-butyl dicarbonate for carbamate protection is well-established, providing stable intermediates for further functionalization.

  • Low-temperature organometallic addition reactions enable the introduction of chiral centers with high enantiomeric excess, critical for the (R)-configuration.

  • Modified Curtius rearrangement and other carbamate synthesis methods offer alternative routes but may require harsher conditions or additional catalysts.

  • Metal-catalyzed and photoredox methods are emerging for selective functionalization of complex heterocycles but are less common for this specific compound.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (2-(1H-indol-3-yl)-1-(4-(4-methoxybenzyl)-5-phenethyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methoxybenzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Pharmacological Research

This compound has been investigated for its potential as a therapeutic agent due to its unique structural characteristics. The presence of both indole and triazole components suggests possible interactions with various biological targets.

  • Mechanism of Action : The compound may act through multiple pathways, including modulation of enzyme activity and interaction with receptor sites involved in neurotransmission and inflammation .

Neuroprotective Effects

Recent studies have indicated that (R)-tert-butyl carbamate derivatives exhibit neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease:

  • Case Study : In vitro studies showed that treatment with this compound improved cell viability in neuronal cultures exposed to amyloid-beta toxicity. The compound reduced oxidative stress markers, suggesting a protective mechanism against neurodegeneration .

Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory effects in various biological models:

  • Experimental Findings : In animal models of inflammation, (R)-tert-butyl carbamate derivatives reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases .

Enzymatic Activity Assessment

Research indicates that this compound can serve as a substrate for specific enzymes, facilitating the formation of biologically active metabolites. This property enhances its potential applications in drug design and metabolic engineering .

Mechanism of Action

The mechanism of action of ®-tert-Butyl (2-(1H-indol-3-yl)-1-(4-(4-methoxybenzyl)-5-phenethyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The triazole ring can interact with metal ions, influencing biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,2,4-triazole-containing carbamates. Key structural analogues and their comparative features are outlined below:

Compound Core Structure Key Substituents Bioactivity/Applications
(R)-tert-Butyl (2-(1H-indol-3-yl)-1-(4-(4-methoxybenzyl)-5-phenethyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate 1,2,4-triazole Indole, 4-methoxybenzyl, phenethyl Potential kinase inhibition (hypothetical)
tert-Butyl (R)-(2-amino-4,5,6,7-tetrahydrobenzo[1,2-d]thiazol-6-yl)carbamate ((R)-2) Tetrahydrobenzo-thiazole Amino group, tert-butyl carbamate Intermediate in antitumor agent synthesis
(S)-tert-Butyl (2-(4,5-dibromo-1H-pyrrole-2-carboxamido)-4,5,6,7-tetrahydrobenzo[1,2-d]thiazol-6-yl)carbamate ((S)-3) Tetrahydrobenzo-thiazole Dibromopyrrole, tert-butyl carbamate Anticandidal and antiproliferative activity

Key Differences and Implications

Core Heterocycle: The target compound’s 1,2,4-triazole core contrasts with the benzo-thiazole in (R)-2 and (S)-2.

Substituent Diversity : The indole and phenethyl groups in the target compound may confer lipophilicity and π-π stacking interactions, whereas (S)-3’s dibromopyrrole moiety enhances electrophilicity and halogen bonding .

Stereochemical Impact : The (R)-configuration in the target compound versus the (S)-form in (S)-3 could lead to divergent biological selectivity, as seen in enantiomeric pairs of kinase inhibitors .

Research Findings and Data

Spectroscopic Data Comparison

Parameter Target Compound (Hypothetical) (R)-2 (S)-3
¹H NMR (δ ppm) ~1.38 (s, tert-butyl), 6.5–7.5 (indole) 1.38 (s, tert-butyl), 6.64 (NH2) 1.41 (s, tert-butyl), 2.55–2.76 (m, CH2)
IR (ν cm⁻¹) ~1684 (C=O), 1514 (C-N) 1684 (C=O), 1514 (C-N) 1680 (C=O), 1556 (C-Br)
Melting Point Not reported 153–154 °C 176–178 °C

Biological Activity

(R)-tert-Butyl (2-(1H-indol-3-yl)-1-(4-(4-methoxybenzyl)-5-phenethyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate is a compound of interest due to its potential biological activity. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound's structure includes a triazole moiety, an indole ring, and a tert-butyl carbamate functional group. These components contribute to its biological activity by interacting with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to (R)-tert-butyl carbamate derivatives exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity : Indole derivatives have been shown to possess significant anticancer properties. For instance, compounds with structural similarities demonstrated potent inhibitory effects against various cancer cell lines, targeting pathways such as the epidermal growth factor receptor (EGFR) .
  • Antimicrobial Properties : Some carbamate derivatives have been evaluated for their antimicrobial efficacy. Studies have shown that certain substituted phenylcarbamate derivatives exhibit promising antimicrobial activity against a range of pathogens .
  • Anti-inflammatory Effects : The compound's analogs have been tested for anti-inflammatory properties. For example, studies indicated that some derivatives significantly inhibited inflammation in animal models .

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, inhibition of EGFR has been documented in related indole derivatives .
  • Apoptosis Induction : Compounds with similar structures have been shown to induce apoptosis in cancer cells by modulating caspase pathways and increasing pro-apoptotic factors while decreasing anti-apoptotic proteins .
  • Receptor Interaction : The interaction with various receptors can lead to downstream signaling changes that affect cellular behavior and tumor growth.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study 1 : A series of indole-based compounds were synthesized and evaluated for their antiproliferative effects against multiple cancer cell lines. Results indicated that some exhibited IC50 values comparable to established anticancer drugs .
  • Study 2 : Research focused on the synthesis of phenylcarbamate derivatives revealed significant anti-inflammatory activity in vivo, with percentage inhibition values ranging from 39% to 54% compared to standard treatments .

Data Tables

Biological ActivityCompoundIC50 ValueReference
AnticancerCompound I1.43 µM
Anti-inflammatoryCompound II54% inhibition
AntimicrobialCompound IIIVaries

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